3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid
Description
3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a methyl-substituted cyclohexyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. Its structure combines rigidity from the cyclohexyl moiety with the functional versatility of the carboxylic acid group, making it a candidate for applications in coordination chemistry, pharmaceuticals, and material science.
Properties
Molecular Formula |
C12H18N2O2 |
|---|---|
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methyl-1-(4-methylcyclohexyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H18N2O2/c1-8-3-5-10(6-4-8)14-7-11(12(15)16)9(2)13-14/h7-8,10H,3-6H2,1-2H3,(H,15,16) |
InChI Key |
PFFBTIHXJMEAEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2C=C(C(=N2)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The preparation generally follows a two-step process:
Substitution/Hydrolysis Reaction
An alpha, beta-unsaturated ester reacts with a halogenated difluoroacetyl halide in the presence of an acid-binding agent at low temperature, followed by hydrolysis with alkali to form an alpha-difluoroacetyl intermediate.Condensation/Cyclization Reaction
The intermediate undergoes condensation with methylhydrazine aqueous solution under catalytic conditions, followed by cyclization upon heating and acidification to yield the crude pyrazole carboxylic acid, which is purified by recrystallization.
This process is adapted for various pyrazole derivatives by modifying substituents on the cyclohexyl ring or pyrazole nitrogen.
Specific Preparation Steps and Conditions
| Step | Reagents and Conditions | Notes |
|---|---|---|
| Step 1: Substitution/Hydrolysis | - Alpha, beta-unsaturated ester (e.g., methyl or ethyl ester) - 2,2-Difluoroacetyl halide (X = F or Cl) - Acid-binding agent (triethylamine or N,N-diisopropylethylamine) - Organic solvent (dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane) - Alkali (NaOH or KOH) for hydrolysis - Temperature: low, typically -30°C to 0°C |
Molar ratio of reagents approximately 1:0.95–0.98:1.0–1.5 (halide:ester:base). Hydrolysis converts ester intermediate to acid intermediate. |
| Step 2: Condensation/Cyclization | - Catalyst: sodium iodide or potassium iodide - Methylhydrazine aqueous solution (≥40% mass concentration) - Temperature: low-temperature condensation (-30°C to 0°C), then heating (50°C–120°C) under reduced pressure for cyclization - Acidification to isolate crude product - Recrystallization solvent: alcohol-water mixture (35–65% alcohol), alcohols like methanol, ethanol, or isopropanol |
Catalyst promotes ring closure. Recrystallization improves purity. Molar ratio of intermediate:catalyst:methylhydrazine ~1:0.2–1.0:1.05–1.15 |
Reaction Equations (Simplified)
- Step 1: Formation of alpha-difluoroacetyl intermediate
$$
\text{Alpha, beta-unsaturated ester} + \text{2,2-difluoroacetyl halide} \xrightarrow[\text{acid-binding agent}]{\text{low temp}} \text{Alpha-difluoroacetyl intermediate} \xrightarrow[\text{alkali}]{\text{hydrolysis}} \text{Hydrolyzed intermediate}
$$
- Step 2: Cyclization to pyrazole
$$
\text{Hydrolyzed intermediate} + \text{Methylhydrazine} \xrightarrow[\text{catalyst}]{\text{condensation, cyclization}} \text{3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid}
$$
Alternative and Related Synthesis Approaches
Multi-step Synthesis via Dichloroacetyl Chloride and Vinyl Ether Compounds
- A patented method involves a 5-step synthesis starting from dichloroacetyl chloride, vinyl ether compounds, and methylhydrazine.
- Advantages: cost control.
- Disadvantages: harsh reaction conditions (e.g., -40 to -20°C for initial reactions, 150°C under pressure for carboxylation), difficult isomer separation, and inconvenient operation due to pressure changes.
Claisen Condensation Route
- Starting from ethyl difluoroacetate, which reacts with hydrazine hydrate to form hydrazide, followed by methylation and ring closure with ethyl propiolate to yield ethyl ester of the pyrazole carboxylic acid.
- The ester is then hydrolyzed under basic conditions and acidified to obtain the target acid.
- Disadvantages include longer synthetic routes, raw material sourcing challenges, and costly dechlorination steps.
Preparation of Acid Chloride Intermediate
- Conversion of pyrazole-4-carboxylic acid derivatives to their acid chloride forms using reagents such as trimethylsilyl iodide at elevated temperatures (e.g., 90°C for 4 hours) facilitates further coupling reactions (e.g., amide formation).
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Key Conditions |
|---|---|---|---|
| Two-step substitution/hydrolysis + condensation/cyclization | Efficient, moderate conditions, good purity via recrystallization | Requires low temperature control, use of halogenated reagents | Low temp (-30 to 0°C), catalyst (NaI/KI), aqueous methylhydrazine |
| Multi-step dichloroacetyl chloride + vinyl ether route | Cost control | Harsh conditions, complex operation, isomer separation issues | -40 to -20°C initial, 150°C pressurized carboxylation |
| Claisen condensation from ethyl difluoroacetate | Well-established chemistry | Longer route, raw material sourcing, dechlorination cost | Hydrolysis with NaOH, acidification |
| Acid chloride intermediate preparation | Enables further derivatization | Requires handling moisture-sensitive reagents | Elevated temperature, inert atmosphere |
Summary of Key Research Findings and Recommendations
The two-step substitution/hydrolysis followed by condensation/cyclization method is currently favored for preparing 3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid due to its balance of operational feasibility and product purity.
Use of sodium iodide or potassium iodide as catalysts enhances cyclization efficiency.
Maintaining low temperatures during substitution and condensation steps is critical to control side reactions and improve yield.
The recrystallization solvent system (alcohol-water mixtures) significantly affects the purity and crystallinity of the final product.
Alternative routes, while viable, often involve harsher conditions or longer synthetic sequences that may increase cost and waste generation.
Data Table Summarizing Preparation Parameters
| Parameter | Range/Value | Comments |
|---|---|---|
| Temperature (substitution step) | -30°C to 0°C | Low temperature to control reaction rate |
| Temperature (cyclization step) | 50°C to 120°C | Heating under reduced pressure for ring closure |
| Catalyst | Sodium iodide or potassium iodide | Enhances cyclization efficiency |
| Acid-binding agent | Triethylamine or N,N-diisopropylethylamine | Neutralizes acid by-products |
| Solvent (substitution step) | Dioxane, THF, DCM, 1,2-DCE | Organic solvents suitable for ester and halide solubility |
| Alkali for hydrolysis | NaOH or KOH | Converts ester to acid |
| Recrystallization solvent | Alcohol-water mixture (35–65% alcohol) | Methanol, ethanol, or isopropanol preferred |
| Molar ratios (halide:ester:base) | 1:0.95–0.98:1.0–1.5 | Optimized for yield and purity |
| Methylhydrazine concentration | ≥40% aqueous solution | Ensures effective condensation |
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methyl and carboxylic acid groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
Scientific Research Applications
3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylcyclohexyl)-1h-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
*Estimated based on structural analogs.
Solubility and Stability
- The 4-methylcyclohexyl group in the target compound significantly increases hydrophobicity (higher LogP vs.
- Fluorinated analogs (e.g., CAS 176969-34-9) show enhanced metabolic stability due to fluorine’s electronegativity and resistance to enzymatic degradation .
Biological Activity
3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by a methyl group at the 3-position and a carboxylic acid functional group at the 4-position of the pyrazole ring. Its molecular formula is C₁₂H₁₈N₂O₂, with a molecular weight of approximately 222.28 g/mol .
The structural features of 3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid contribute to its unique chemical properties, making it significant in various chemical and biological applications. The compound's bicyclic framework allows for interactions with biological targets, influencing metabolic pathways and enzyme activities .
Antifungal Properties
One of the most notable biological activities of this compound is its antifungal efficacy . Research indicates that it can inhibit succinate dehydrogenase (SDH), an essential enzyme in mitochondrial respiration, thereby affecting fungal metabolism . In vitro studies have demonstrated that derivatives of this compound exhibit moderate to excellent antifungal activities against several phytopathogenic fungi .
The mechanism by which 3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid exerts its antifungal effects involves the inhibition of key enzymes in the fungal respiratory chain. This inhibition disrupts energy production in fungi, leading to their growth suppression .
Study on Antifungal Activity
In a study examining the antifungal properties of various pyrazole derivatives, 3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid was included as a reference compound. The results indicated that it effectively inhibited the growth of several fungal species, including those responsible for wheat rust and other plant diseases .
Structure-Activity Relationship (SAR)
A structure-activity relationship analysis highlighted that modifications to the pyrazole ring significantly influence antifungal potency. The presence of specific substituents, such as the methylcyclohexyl group, was found to enhance biological activity against targeted fungal pathogens .
Comparative Analysis
To better understand the biological activity of 3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid, we can compare it with other similar compounds. Below is a table summarizing key properties and activities:
| Compound Name | Molecular Formula | Molecular Weight | Antifungal Activity | Mechanism |
|---|---|---|---|---|
| 3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid | C₁₂H₁₈N₂O₂ | 222.28 g/mol | Moderate to Excellent | Inhibition of SDH |
| 1-Methyl-1H-pyrazole-4-carboxylic Acid Amides | C₉H₈F₂N₂O₂ | Varies | High (against multiple fungi) | Inhibition of key enzymes |
| Other Pyrazole Derivatives | Varies | Varies | Variable | Variable |
Q & A
Basic Questions
Q. What are the key synthetic routes for 3-Methyl-1-(4-methylcyclohexyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For the 4-methylcyclohexyl substituent, introduce the cyclohexyl group via alkylation or nucleophilic substitution. Hydrolysis of the ester intermediate (e.g., using NaOH or LiOH) yields the carboxylic acid. Optimization includes controlling temperature (60–80°C), solvent choice (DMF or ethanol), and reaction time (12–24 hrs) to improve yield .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm regiochemistry of the pyrazole ring and substituent positions (e.g., methylcyclohexyl group). Peaks for aromatic protons appear δ 7.5–8.5 ppm, while cyclohexyl protons resonate at δ 1.0–2.5 ppm .
- IR Spectroscopy : Identify carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .
- Mass Spectrometry (EI/HRMS) : Verify molecular ion ([M]+) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodology : The carboxylic acid group enables conjugation with amines or alcohols to form amides/esters for bioactive molecules. The methylcyclohexyl group enhances lipophilicity, improving membrane permeability. Applications include:
- Antimicrobial Agents : Structural analogs show activity against Gram-positive bacteria .
- Anti-inflammatory Scaffolds : Pyrazole-carboxylic acids inhibit COX-2 via hydrogen bonding .
Advanced Research Questions
Q. How do steric effects from the 4-methylcyclohexyl group influence substitution reactions?
- Methodology : The bulky cyclohexyl group reduces reactivity at the pyrazole C-5 position due to steric hindrance. Kinetic studies (e.g., monitoring reaction rates via HPLC) reveal slower nucleophilic substitution compared to less hindered analogs. Computational modeling (DFT) predicts transition-state geometries and validates steric parameters (e.g., Tolman cone angles) .
Q. What strategies address low solubility during purification, and which chromatographic methods are optimal?
- Methodology :
- Solvent Systems : Use polar aprotic solvents (e.g., DMSO) for dissolution, followed by gradient elution with ethyl acetate/hexane (10–50% v/v).
- Flash Chromatography : Silica gel (40–63 μm) with 2–5% acetic acid in mobile phase improves separation of carboxylic acid derivatives .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .
Q. How can computational methods predict tautomerism and reactivity in this compound?
- Methodology :
- DFT Calculations : Optimize tautomeric forms (e.g., 1H vs. 2H-pyrazole) using B3LYP/6-311+G(d,p). The 1H tautomer is typically more stable by 5–10 kcal/mol due to intramolecular hydrogen bonding .
- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to predict solubility and aggregation behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
